molecular formula C26H20ClN3O3S B2696173 N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 872196-72-0

N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2696173
CAS No.: 872196-72-0
M. Wt: 489.97
InChI Key: MTTDKVYXIFHHRU-UHFFFAOYSA-N
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Description

This compound features a chromeno[2,3-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 4. The acetamide nitrogen is further substituted with a 4-chlorophenyl group. Its molecular formula is C₂₆H₂₀ClN₃O₃S, with a molecular weight of 489.98 g/mol .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-32-20-12-6-16(7-13-20)24-29-25-21(14-17-4-2-3-5-22(17)33-25)26(30-24)34-15-23(31)28-19-10-8-18(27)9-11-19/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTDKVYXIFHHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide, with the CAS number 899760-61-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chromeno[2,3-d]pyrimidine core, which is known for various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C26_{26}H20_{20}ClN3_3O3_3S
  • Molecular Weight : 490.0 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events leading to its observed effects.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antibacterial Activity : Studies have shown that derivatives of chromeno[2,3-d]pyrimidine exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
  • Anticancer Properties : Compounds featuring the chromeno structure have been evaluated for anticancer activity, showing promise in inhibiting tumor growth and proliferation .
  • Enzyme Inhibition : The compound has potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antibacterial Screening :
    • A series of compounds similar to this compound were synthesized and tested against bacterial strains. Results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that the compound could be developed as an antibacterial agent .
  • Enzyme Inhibition Studies :
    • In vitro studies demonstrated that related compounds exhibited significant inhibitory effects on acetylcholinesterase (AChE) with IC50 values ranging from 10.4 μM to 24.3 μM . This suggests a potential role for the compound in treating conditions associated with cholinergic dysfunction.

Data Tables

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialSalmonella typhiModerate to strong
AntibacterialBacillus subtilisModerate to strong
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 = 10.4 μM
Enzyme InhibitionButyrylcholinesterase (BChE)IC50 = 9.9 μM

Scientific Research Applications

Structural Features

The compound features:

  • A chlorophenyl group , which enhances lipophilicity and biological activity.
  • A methoxyphenyl group , contributing to its pharmacological properties.
  • A triazole ring , known for its role in various biological activities and as a scaffold in drug design.

Medicinal Chemistry

N-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide has been investigated for its potential as a therapeutic agent. Its structural components suggest possible applications in treating various diseases, particularly those involving microbial infections and cancer.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives with halogenated phenyl rings demonstrate enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) due to increased membrane penetration capabilities .

Anticancer Potential

The compound's unique structure may also contribute to anticancer activity. Preliminary studies suggest that the presence of the triazole ring can inhibit specific cancer cell lines, making it a candidate for further investigation in oncology .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. For instance:

  • Substituent Positioning : The position of substituents on the phenyl ring significantly influences antimicrobial potency. Para-substituted phenyl groups tend to show greater activity due to favorable interactions with bacterial targets.
  • Lipophilicity : Increased lipophilicity correlates with enhanced ability to traverse lipid membranes, critical for antimicrobial action .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various pathogens. Results indicate that derivatives exhibit significant antifungal activity against organisms such as Candida albicans, highlighting their potential as antifungal agents .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

Case Study 1: Antimicrobial Testing

A quantitative structure-activity relationship (QSAR) analysis performed on chloroacetamides revealed that specific structural features led to minimum inhibitory concentration (MIC) values as low as 6 μg/mL against E. coli and other pathogens .

Case Study 2: Antifungal Activity

In vitro tests demonstrated that derivatives similar to this compound exhibited significant antifungal activity against Candida albicans and other fungi .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Chromeno[2,3-d]Pyrimidine Derivatives
  • C683-0253: Structure: 2-{[2-(4-Methoxyphenyl)-5H-Chromeno[2,3-d]Pyrimidin-4-YL]Sulfanyl}-N-(4-Methylphenyl)Acetamide Substituents: 4-Methylphenyl on acetamide nitrogen. Molecular Weight: 473.98 g/mol . target compound) .
  • C683-0475: Structure: 2-{[2-(4-Chlorophenyl)-5H-Chromeno[2,3-d]Pyrimidin-4-YL]Sulfanyl}-N-(4-Methoxyphenyl)Acetamide Substituents: 4-Methoxyphenyl on acetamide nitrogen. Molecular Weight: 489.98 g/mol . Key Difference: Methoxy group (electron-donating) vs. chloro (electron-withdrawing) alters electronic density, affecting solubility and receptor binding.
Chromen-3-yloxy Acetamide Derivatives
  • VIe (N-(4-Chlorophenyl)-2-(2-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-3-Yloxy)Acetamide): Core Structure: Chromen-3-yloxy instead of chromeno-pyrimidine. Yield: 80%, Melting Point: 155–157°C . Key Insight: The chromen scaffold may reduce steric hindrance compared to pyrimidine-fused systems, improving synthetic accessibility.

Substituent Effects on Physicochemical Properties

Compound Substituent (R) Molecular Weight (g/mol) Melting Point (°C) LogP
Target Compound 4-Chlorophenyl 489.98 Not Reported ~6.8*
C683-0253 4-Methylphenyl 473.98 Not Reported ~6.5
C683-0464 4-Chlorophenyl 473.98 Not Reported ~7.1
N-(2-Chlorophenyl) Analog 2-Chlorophenyl 488.0 Not Reported ~6.8

*Estimated based on structural similarity to .

  • Chloro vs. Methoxy : Chloro groups increase lipophilicity (higher LogP) and may enhance membrane permeability but reduce aqueous solubility. Methoxy groups improve solubility due to polarity .
  • Positional Isomerism : 2-Chlorophenyl () vs. 4-chlorophenyl (target compound) affects steric interactions in crystal packing and binding pocket interactions .

Crystallographic and Structural Insights

  • Crystal Packing : highlights intermolecular interactions (e.g., C–H⋯O) in chloro-phenyl acetamides, critical for stability. The target compound’s nitro-free structure may reduce torsional strain compared to ’s nitro-substituted analog .
  • SHELX Refinement : Computational tools () enable precise determination of bond angles and torsion angles, aiding in SAR studies .

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